molecular formula C7H6N4O2 B13727001 5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13727001
M. Wt: 178.15 g/mol
InChI Key: VSTKRGPQEPPLDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a nitro group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial application.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite and lead tetraacetate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions include amino derivatives, reduced triazolopyridines, and substituted triazolopyridines .

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses. As a JAK1 and JAK2 inhibitor, it interferes with the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth and immune function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and inhibitor for multiple biological targets makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6N4O2/c1-5-6(11(12)13)2-3-7-8-4-9-10(5)7/h2-4H,1H3

InChI Key

VSTKRGPQEPPLDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=NN12)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.